molecular formula C9H14O2 B1470498 Ethyl bicyclo[3.1.0]hexane-3-carboxylate CAS No. 1509328-66-8

Ethyl bicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B1470498
M. Wt: 154.21 g/mol
InChI Key: KJGNDKYUUHJMKE-UHFFFAOYSA-N
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Description

Ethyl bicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C9H14O2 . It contains a total of 25 atoms, including 14 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, including Ethyl bicyclo[3.1.0]hexane-3-carboxylate, has been achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl bicyclo[3.1.0]hexane-3-carboxylate is characterized by its molecular weight of 154.21 . The InChI key for this compound is KJGNDKYUUHJMKE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving Ethyl bicyclo[3.1.0]hexane-3-carboxylate are characterized by the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Physical And Chemical Properties Analysis

Ethyl bicyclo[3.1.0]hexane-3-carboxylate has a molecular weight of 154.206 . It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 200.4±8.0 °C at 760 mmHg . The flash point is 68.7±6.0 °C .

Scientific Research Applications

Novel Synthesis Techniques

  • The compound has been synthesized using a retro-Diels-Alder reaction strategy, highlighting its utility as a synthetic intermediate in chemical processes (Moher, 1996).
  • Another study describes the cyclopropanation of cyclopentenone using 1,1,3,3-tetramethylguanidine (TMG) as a catalyst, demonstrating a high-yield and high diastereoselectivity synthesis approach (Zhang, Moher, & Zhang, 2007).

Structural and Chemical Properties

  • Research on the NMR parameters of similar compounds shows interesting cases of long-range spin-spin coupling, which is significant for understanding its chemical behavior (Briden, Smissman, & Creese, 1968).
  • The structure of a related compound, 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester, has been analyzed, showing the importance of interplanar angles in its molecular structure (Böcskei, Hell, Finta, Tőke, & Simon, 1998).

Potential Applications in Pharmacology

Application in Material Science

Role in Chemical Reactions

  • Its use in intramolecular cyclopropanation reactions of carboxylic esters with olefins was studied, showcasing its role in producing important chemical intermediates (Kim, Sung, & Cha, 2003).

Safety And Hazards

The safety information for Ethyl bicyclo[3.1.0]hexane-3-carboxylate indicates that it has a GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statement is P261 .

Future Directions

The future directions for the study and use of Ethyl bicyclo[3.1.0]hexane-3-carboxylate could involve further exploration of its synthesis methods and potential applications. As of now, the convergent synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation process to build the five-membered ring has not been reported . Therefore, future research could focus on developing this synthesis method. Additionally, cyclopropenes, which are ideal two-carbon partners for this unprecedented approach, have emerged as key building blocks in organic synthesis . Therefore, future directions could also involve exploring new methods for their synthesis and increasing their reactivity.

properties

IUPAC Name

ethyl bicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-4-6-3-7(6)5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGNDKYUUHJMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl bicyclo[3.1.0]hexane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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